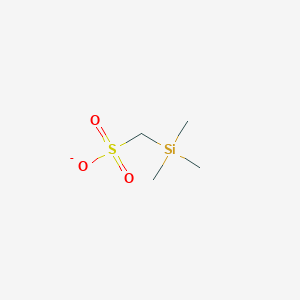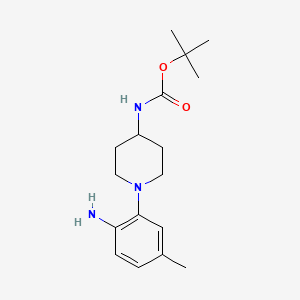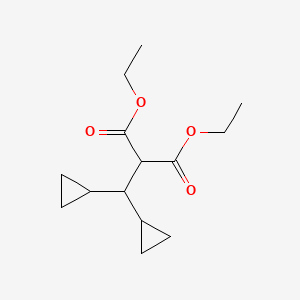
Diethyl 2-(dicyclopropylmethyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(dicyclopropylmethyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity. This particular compound features a diethyl ester of malonic acid with a dicyclopropylmethyl group attached to the central carbon atom, making it a unique and versatile molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(dicyclopropylmethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a dicyclopropylmethyl halide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process .
化学反応の分析
Types of Reactions
Diethyl 2-(dicyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include substituted malonates, malonic acid derivatives, and substituted acetic acids .
科学的研究の応用
Diethyl 2-(dicyclopropylmethyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diethyl 2-(dicyclopropylmethyl)malonate involves the formation of an enolate ion, which acts as a nucleophile in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the resonance stabilization of the enolate ion, which allows it to participate in a wide range of organic transformations .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the dicyclopropylmethyl group.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Malonic acid: The parent dicarboxylic acid from which malonates are derived.
Uniqueness
Diethyl 2-(dicyclopropylmethyl)malonate is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity compared to simpler malonates .
特性
分子式 |
C14H22O4 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC名 |
diethyl 2-(dicyclopropylmethyl)propanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)11(9-5-6-9)10-7-8-10/h9-12H,3-8H2,1-2H3 |
InChIキー |
JXTLUPUGMTYYOR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1CC1)C2CC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


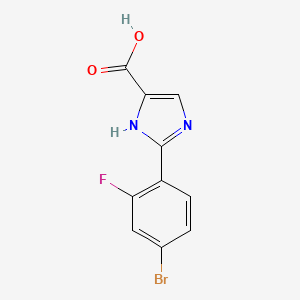
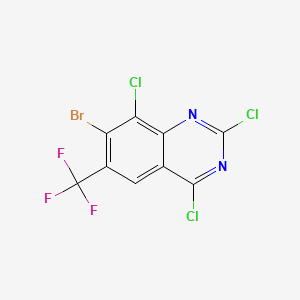
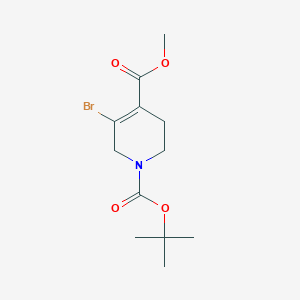
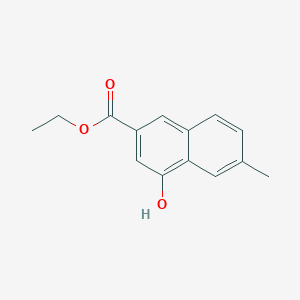
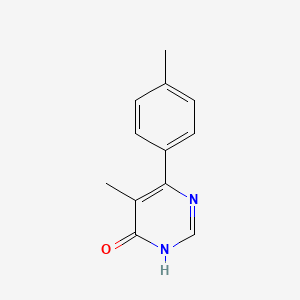
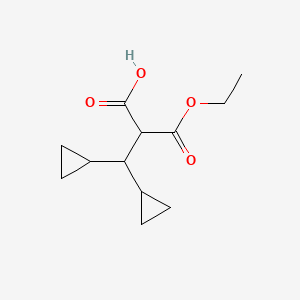
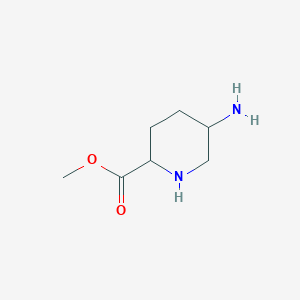
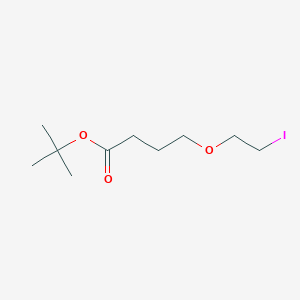
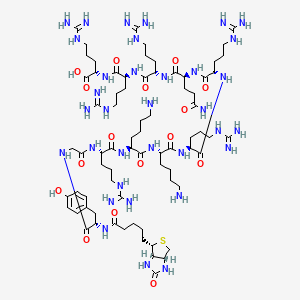
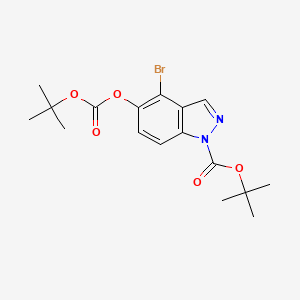
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)

